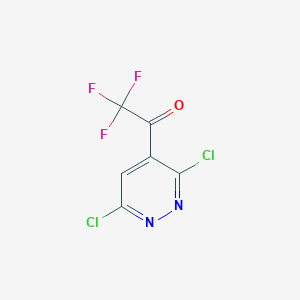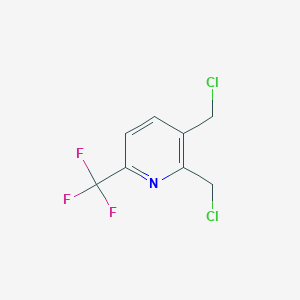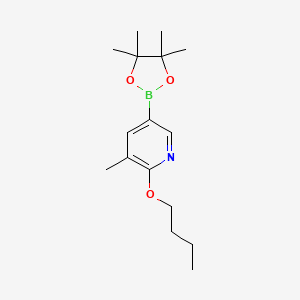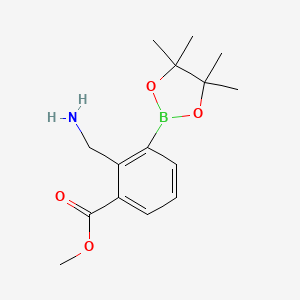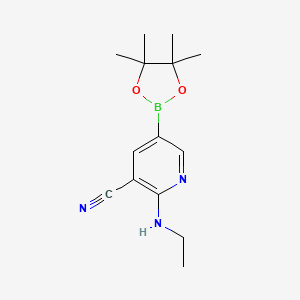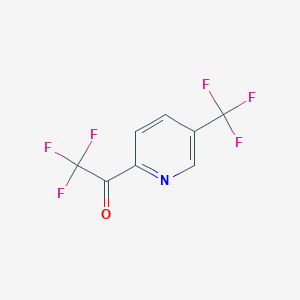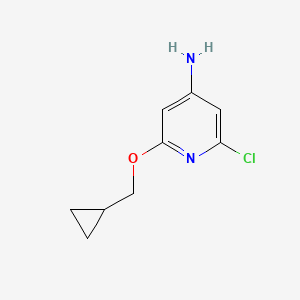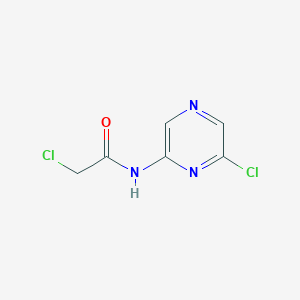![molecular formula C11H15NO2 B1403065 3-[(3-Methoxyphenoxy)methyl]azetidine CAS No. 1332301-07-1](/img/structure/B1403065.png)
3-[(3-Methoxyphenoxy)methyl]azetidine
Vue d'ensemble
Description
“3-[(3-Methoxyphenoxy)methyl]azetidine” is a chemical compound that is used in scientific research . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC(OC2CNC2)=CC=C1.Cl . The empirical formula is C7H13NO and the molecular weight is 127.18 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . The empirical formula isC7H13NO and the molecular weight is 127.18 .
Applications De Recherche Scientifique
Prodrug Design and Antiviral Activity One significant application of azetidine derivatives is in the design of prodrugs aimed at enhancing the pharmacological profile of antiviral medications. For instance, azetidine derivatives have been studied for their role in creating more effective prodrugs of AZT (Zidovudine), a medication used to treat HIV. The rationale behind designing these prodrugs is to improve AZT's bioavailability, reduce its toxicity, and enhance its penetration across the blood-brain barrier. These efforts are crucial in developing medications with better patient compliance and fewer side effects (Parang, Wiebe, & Knaus, 2000).
Cancer Therapy and Drug Discovery Azetidine compounds have been identified as potential anticancer agents. Research into thiourea-azetidine hybrids has shown promising antiproliferative effects against various cancer cell lines, including lung, prostate, and breast cancers. These studies have highlighted the potential of azetidine derivatives in cancer therapy, particularly in targeting VEGFR-2 inhibitors, which are crucial for cancer growth and metastasis. The synthesis and evaluation of these compounds provide valuable insights into designing new anticancer drugs (Parmar et al., 2021).
Synthetic Methodologies and Chemical Properties The synthesis and study of azetidine derivatives also contribute to advancements in organic chemistry and synthetic methodologies. Research into the synthesis of enantiomerically pure azetidine compounds, for example, enhances our understanding of chemical reactions and provides new pathways for creating biologically active molecules. These studies not only expand the chemical toolkit available to researchers but also pave the way for the discovery of novel compounds with potential therapeutic applications (Martelli, Orena, & Rinaldi, 2011).
Neuropharmacology and Receptor Studies In the field of neuropharmacology, azetidine derivatives have been investigated for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. These studies are critical for developing new treatments for neurological disorders, such as epilepsy and anxiety, by modulating GABAergic transmission in the brain. The exploration of azetidine-based compounds as GABA uptake inhibitors illustrates the compound's versatility and its potential application in treating a wide range of neurological conditions (Faust et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-3-2-4-11(5-10)14-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDRGJCZKRLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






